3-[(3R)-piperidin-3-yl]propanoic acid
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Overview
Description
®-3-(Piperidin-3-yl)propanoic acid is a chiral compound that features a piperidine ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(Piperidin-3-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the reduction of a corresponding keto acid using a chiral reducing agent. Another approach is the asymmetric hydrogenation of a suitable precursor.
Industrial Production Methods
Industrial production of ®-3-(Piperidin-3-yl)propanoic acid may involve large-scale asymmetric synthesis using chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high enantioselectivity and yield. Continuous flow processes and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-3-(Piperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The piperidine ring can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides and a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or alkylated derivatives of the piperidine ring.
Scientific Research Applications
®-3-(Piperidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor studies.
Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ®-3-(Piperidin-3-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or enzymes that influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Piperidin-3-yl)propanoic acid: The enantiomer of the compound, which may have different biological activity.
3-(Piperidin-3-yl)propanoic acid: The racemic mixture containing both enantiomers.
Piperidine derivatives: Other compounds containing the piperidine ring, which may have similar chemical properties but different biological activities.
Uniqueness
®-3-(Piperidin-3-yl)propanoic acid is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture. This makes it valuable in applications where enantioselectivity is crucial, such as in drug development.
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-[(3R)-piperidin-3-yl]propanoic acid |
InChI |
InChI=1S/C8H15NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h7,9H,1-6H2,(H,10,11)/t7-/m1/s1 |
InChI Key |
FCDZOPQSMGHRMK-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@@H](CNC1)CCC(=O)O |
Canonical SMILES |
C1CC(CNC1)CCC(=O)O |
Origin of Product |
United States |
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